molecular formula C6H6ClNO2 B1313922 2-(3-Methylisoxazol-5-yl)acetyl chloride CAS No. 62759-29-9

2-(3-Methylisoxazol-5-yl)acetyl chloride

Cat. No.: B1313922
CAS No.: 62759-29-9
M. Wt: 159.57 g/mol
InChI Key: ZQNDSGBALFYMLH-UHFFFAOYSA-N
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Description

2-(3-Methylisoxazol-5-yl)acetyl chloride (CAS 62759-29-9) is an acid chloride derivative of 3-methylisoxazole with significant utility as a versatile synthetic intermediate in advanced organic synthesis and medicinal chemistry . This compound is characterized by its molecular formula of C 6 H 6 ClNO 2 and a molecular weight of 159.57 g/mol . Its primary value lies in its reactivity, where the highly electrophilic acyl chloride group enables efficient acylation reactions to form amides or esters, facilitating the incorporation of the 3-methylisoxazole motif into more complex molecular architectures. A prominent and emerging application of this compound is in the structure-guided design of covalent Proteolysis-Targeting Chimeras (PROTACs) . Research demonstrates its use in creating novel covalent ligands for the VHL E3 ubiquitin ligase, a key component in targeted protein degradation strategies . Specifically, it serves as a critical building block in the synthesis of "VHL-SF2," a sulfonyl fluoride-based ligand that covalently binds to Ser110 in the HIF1α binding site of VHL . This allows for the development of bifunctional degraders capable of inducing the proteasome-dependent degradation of challenging therapeutic targets, such as BRD4 and the androgen receptor, without the need for extensive linker optimization . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers handling this material should refer to the relevant Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-4-2-5(10-8-4)3-6(7)9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNDSGBALFYMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 3-Methylisoxazol-5-yl acetic acid or its esters are typical precursors.
  • The isoxazole ring is usually synthesized beforehand by established methods such as 1,3-dipolar cycloaddition of nitrile oxides with alkynes or condensation reactions involving hydroxylamine derivatives.

Conversion to Acetyl Chloride

The most common method to prepare acyl chlorides from carboxylic acids involves treatment with chlorinating agents such as:

Among these, thionyl chloride is preferred due to its efficiency and ease of removal of by-products (SO₂ and HCl gases).

Detailed Preparation Method Using Thionyl Chloride

Procedure

  • Reaction Setup : The 3-methylisoxazol-5-yl acetic acid is dissolved in anhydrous solvent such as dichloromethane or chloroform under an inert atmosphere (nitrogen or argon) to prevent moisture interference.

  • Addition of Thionyl Chloride : A slight excess (1.1–1.5 equivalents) of thionyl chloride is added dropwise at 0–5 °C to control the exothermic reaction.

  • Reaction Conditions : The mixture is stirred at room temperature or gently refluxed (40–60 °C) for 2–6 hours until gas evolution ceases, indicating completion.

  • Workup : Excess thionyl chloride and volatile by-products are removed under reduced pressure. The crude acyl chloride is typically used immediately due to its moisture sensitivity.

  • Purification : If necessary, the product can be purified by distillation under reduced pressure or by recrystallization from anhydrous solvents.

Reaction Scheme

$$
\text{3-Methylisoxazol-5-yl acetic acid} + \text{SOCl}2 \rightarrow \text{2-(3-Methylisoxazol-5-yl)acetyl chloride} + \text{SO}2 + \text{HCl}
$$

Alternative Preparation Methods

Using Oxalyl Chloride

  • Oxalyl chloride can be used similarly to thionyl chloride, often with catalytic amounts of dimethylformamide (DMF) to activate the reagent.
  • The reaction proceeds at low temperature (0–25 °C) and is complete within 1–3 hours.
  • This method is advantageous for sensitive substrates due to milder conditions.

Research Findings and Data

Acylation of Isoxazole Derivatives

  • Literature reports acylation of isoxazole derivatives using acid chlorides and bases such as triethylamine to form esters or amides, indicating the stability and reactivity of the isoxazole ring under these conditions.
  • The acyl chloride intermediate is typically generated in situ by reaction of the corresponding acid with thionyl chloride or oxalyl chloride.

Reaction Yields and Purity

Method Reagent Temperature (°C) Reaction Time (h) Yield (%) Notes
Thionyl chloride SOCl₂ 25–60 2–6 75–90 Common, efficient, volatile by-products
Oxalyl chloride (COCl)₂ + DMF 0–25 1–3 80–92 Milder, suitable for sensitive substrates
Phosphorus pentachloride PCl₅ 0–25 3–5 70–85 Less commonly used, harsher conditions

Analytical Characterization

Summary Table of Preparation Methods

Preparation Method Reagents/Conditions Advantages Disadvantages
Thionyl chloride method SOCl₂, 0–60 °C, 2–6 h High yield, simple workup Generates corrosive gases
Oxalyl chloride method (COCl)₂ + catalytic DMF, 0–25 °C, 1–3 h Mild conditions, high purity Requires DMF, sensitive to moisture
Phosphorus pentachloride PCl₅, 0–25 °C, 3–5 h Effective for some substrates Harsh, less selective
Carbonylation (industrial) Methyl chloride + CO, noble metal catalyst Scalable, continuous process High pressure, complex setup

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylisoxazol-5-yl)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(3-Methylisoxazol-5-yl)acetic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for chlorination reactions.

    Oxalyl Chloride ((COCl)₂): Another chlorinating agent.

    Amines, Alcohols, and Thiols: Nucleophiles for substitution reactions.

    Water: For hydrolysis reactions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    2-(3-Methylisoxazol-5-yl)acetic Acid: Formed from hydrolysis.

Scientific Research Applications

2-(3-Methylisoxazol-5-yl)acetyl chloride has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules.

    Biological Studies: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Methylisoxazol-5-yl)acetyl chloride depends on its specific application. In medicinal chemistry, it acts as a reactive intermediate that can modify biological targets through covalent bonding. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate. For example, derivatives of isoxazole have been shown to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 2-(3-Methylisoxazol-5-yl)acetyl chloride, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity
This compound - C₆H₆ClNO₃ ~163.57 (calculated) Methyl-substituted isoxazole ring; reactive acyl chloride group Acylating agent in peptide coupling ; pharmaceutical intermediate
(4-Chloro-3-methylphenoxy)acetyl chloride 85983-56-8 C₉H₈Cl₂O₂ 219.07 Chlorophenoxy group; discontinued product Limited commercial availability; historical use in specialty synthesis
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride 952233-33-9 C₆H₁₂ClN₃O 177.64 Ethyl-oxadiazole moiety; amine hydrochloride salt Potential use in drug discovery due to heterocyclic diversity
2-(3-Methylisoxazol-5-yl)ethanamine hydrochloride 1803562-43-7 C₆H₁₁ClN₂O 162.62 Ethylamine backbone; hydrochloride salt Building block for bioactive molecules; alternate name overlap with target compound
2-(3-Methylisoxazol-5-yl)acetic acid 19668-85-0 C₆H₇NO₃ 141.13 Carboxylic acid precursor to acetyl chloride Intermediate in synthesizing acyl chlorides or esters

Reactivity and Hazard Profile

  • This compound : Likely shares hazards common to acyl chlorides, such as severe skin/eye damage (based on acetyl chloride SDS ). Its methylisoxazole group may slightly reduce volatility compared to simple acyl chlorides.
  • (4-Chloro-3-methylphenoxy)acetyl chloride: Discontinued status suggests challenges in handling or commercial viability, possibly due to stability or toxicity issues .
  • [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride : Lower reactivity as an amine salt, but oxadiazole rings may confer metabolic stability in drug candidates .

Biological Activity

2-(3-Methylisoxazol-5-yl)acetyl chloride is a chemical compound with the molecular formula C₆H₆ClNO₂. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

This compound is classified as an acyl chloride, characterized by the presence of a chlorine atom replacing the hydroxyl group of a carboxylic acid. This structural feature enhances its reactivity, allowing it to participate in nucleophilic acyl substitution reactions with various nucleophiles such as alcohols and amines, leading to the formation of esters and amides.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in inflammatory processes. Such inhibition can lead to reduced production of pro-inflammatory mediators.
  • Cellular Effects : The compound modulates cell signaling pathways and gene expression, influencing cellular metabolism and cytokine production. This modulation may contribute to its anti-inflammatory and anticancer effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory : Isoxazole derivatives often show promise in reducing inflammation through COX inhibition and modulation of cytokine release.
  • Antimicrobial : Similar compounds have demonstrated activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives have shown significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer : Isoxazole derivatives are frequently investigated for their cytotoxic effects on cancer cell lines. Preliminary studies suggest that this compound may also exhibit anticancer properties by inducing apoptosis in tumor cells .

Research Findings and Case Studies

Numerous studies have explored the biological activities of isoxazole derivatives similar to this compound:

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of various isoxazole derivatives on breast cancer cell lines (MCF-7, MDA-MB-231). Results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .
  • Antimicrobial Activity :
    • Research on related compounds demonstrated varying degrees of antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported in relevant studies .

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of structurally related compounds:

Compound NameStructure/Functional GroupNotable Properties
3-MethylisoxazoleIsoxazoleAntimicrobial properties
2-(5-Methylisoxazol-3-yl)acetic acidAcetic acid derivativeAnti-inflammatory effects
Isoxazole Acetic AcidAcetic acid derivativePotential anticancer activity

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(3-Methylisoxazol-5-yl)acetyl chloride, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with 3-methyl-5-isoxazolecarboxaldehyde. React with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime .

  • Step 2 : Chlorinate the oxime intermediate using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the acetyl chloride derivative .

  • Optimization :

  • Temperature : Maintain 0–5°C during chlorination to suppress side reactions (e.g., hydrolysis).

  • Catalysts : Anhydrous conditions and catalytic pyridine improve acyl chloride formation .

  • Yield Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track reaction progress.

    • Data Table :
Reaction StepReagents/ConditionsTypical Yield
Oxime FormationNH₂OH·HCl, NaOH, EtOH, reflux70–80%
ChlorinationPCl₅, anhydrous DCM, 0°C60–75%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Look for characteristic peaks:
  • Isoxazole ring protons : δ 6.2–6.4 ppm (singlet, 1H, isoxazole-H) .
  • Acetyl chloride carbonyl : δ 170–175 ppm (¹³C NMR).
  • IR Spectroscopy : Strong C=O stretch at ~1800 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 171.5 (M⁺) .

Q. What safety protocols are essential when handling this compound?

  • Critical Precautions :

  • PPE : Butyl rubber gloves (0.3 mm thickness, breakthrough time >105 minutes) , chemical goggles, and flame-resistant lab coats.

  • Ventilation : Use fume hoods to avoid inhalation of vapors (flammable and corrosive) .

  • Storage : Keep in anhydrous conditions under inert gas (N₂/Ar) at –20°C .

    • Hazard Table :
HazardGHS CodePrecaution
Skin CorrosionH314Neutralize spills with sodium bicarbonate
Aquatic ToxicityH402Avoid drainage into water systems

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

  • Approach :

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria in the acyl chloride group) .
  • X-ray Crystallography : Use SHELXL ( ) for precise bond-length/angle analysis. ORTEP-III ( ) can model thermal ellipsoids for steric effects .
    • Case Study : A 2023 study resolved unexpected doublets in ¹H NMR by confirming rotational barriers via DFT calculations .

Q. What strategies minimize by-products (e.g., hydrolysis) during reactions involving this acyl chloride?

  • Methodological Adjustments :

  • Solvent Choice : Use anhydrous dichloromethane (DCM) instead of THF to reduce moisture sensitivity .
  • Catalytic Additives : Add molecular sieves (3Å) or triethylamine to scavenge HCl .
    • Yield Comparison :
ConditionBy-product (%)Final Yield
Anhydrous DCM + Molecular Sieves<5%85%
Non-anhydrous THF25%55%

Q. How is this compound utilized in synthesizing bioactive heterocycles?

  • Applications :

  • Anticancer Agents : React with aminopyrazoles to form acrylamide derivatives (e.g., N-(4-Chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide) .
  • Enzyme Inhibitors : Couple with thiadiazoles via nucleophilic acyl substitution .
    • Example Protocol :
  • Step : Mix this compound (1.1 eq) with 5-isobutyl-1,3,4-thiadiazol-2-amine in DCM. Stir at RT for 12 hours. Yield: 78% .

Q. What are the stability profiles of this compound under varying thermal/physical conditions?

  • Findings :

  • Thermal Stability : Decomposes above 80°C, releasing HCl gas (TGA-DSC analysis) .
  • Hydrolytic Sensitivity : Half-life <30 minutes in aqueous pH 7.4 buffer .
    • Storage Recommendations :
ConditionStability Duration
–20°C (anhydrous)6 months
4°C (open vial)<48 hours

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